molecular formula C22H18N2O B3273627 2-Benzhydryl-1-methylquinazolin-4(1H)-one CAS No. 59123-36-3

2-Benzhydryl-1-methylquinazolin-4(1H)-one

Cat. No. B3273627
CAS RN: 59123-36-3
M. Wt: 326.4 g/mol
InChI Key: CLDXHXSEZDAKCL-UHFFFAOYSA-N
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Description

2-Benzhydryl-1-methylquinazolin-4(1H)-one, also known as BMQ, is a heterocyclic compound that has been the subject of much scientific research in recent years. This compound has been found to have a variety of potential applications, including as a drug candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-Benzhydryl-1-methylquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. For example, 2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 2-Benzhydryl-1-methylquinazolin-4(1H)-one has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to have a variety of biochemical and physiological effects. For example, studies have shown that 2-Benzhydryl-1-methylquinazolin-4(1H)-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Benzhydryl-1-methylquinazolin-4(1H)-one has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis. In addition, 2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzhydryl-1-methylquinazolin-4(1H)-one in lab experiments is that it has been found to have a relatively low toxicity profile, which makes it a potentially safer alternative to other compounds that have been used in drug development. However, one limitation of using 2-Benzhydryl-1-methylquinazolin-4(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other drugs.

Future Directions

There are many potential future directions for research on 2-Benzhydryl-1-methylquinazolin-4(1H)-one. For example, further studies could be conducted to better understand its mechanism of action and to identify potential drug targets. In addition, studies could be conducted to explore the potential use of 2-Benzhydryl-1-methylquinazolin-4(1H)-one in combination with other drugs, or to identify potential biomarkers that could be used to predict patient response to 2-Benzhydryl-1-methylquinazolin-4(1H)-one-based therapies. Finally, further studies could be conducted to explore the potential use of 2-Benzhydryl-1-methylquinazolin-4(1H)-one in the treatment of other diseases beyond cancer and inflammation.

Scientific Research Applications

2-Benzhydryl-1-methylquinazolin-4(1H)-one has been the subject of much scientific research due to its potential applications as a drug candidate for the treatment of various diseases. For example, 2-Benzhydryl-1-methylquinazolin-4(1H)-one has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells and induce apoptosis. 2-Benzhydryl-1-methylquinazolin-4(1H)-one has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-benzhydryl-1-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-24-19-15-9-8-14-18(19)22(25)23-21(24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDXHXSEZDAKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzhydryl-1-methylquinazolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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